molecular formula C12H16N2O4 B3028942 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid CAS No. 408367-22-6

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid

Cat. No.: B3028942
CAS No.: 408367-22-6
M. Wt: 252.27
InChI Key: ANJYNRWSBCRLEP-UHFFFAOYSA-N
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Description

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C12H16N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid typically involves the protection of the amino group on the pyridine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino-pyridine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino-pyridine is then reacted with bromoacetic acid or its derivatives to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid depends on its application. In the context of PROTACs, the compound acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, leading to ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved vary depending on the specific PROTAC design and the target protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetic acid is unique due to its combination of a Boc-protected amino group and an acetic acid moiety on a pyridine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-4-5-8(13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJYNRWSBCRLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694929
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408367-22-6
Record name {6-[(tert-Butoxycarbonyl)amino]pyridin-2-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(6-Methyl-pyridin-2-yl)-carbamic acid tert-butyl ester (1.04 g, Pitts, J. Med. Chem., 43, 2000, 27) under an argon atmosphere in THF (40 mL) was cooled to −20° C. and treated dropwise at −20° C. with 5.5 mL of a 2 M solution of lithium diisopropylamide in THF/heptane/ethylbenzene (Fluka). The solution was stirred 1 h at −20° C., cooled to −70° C. and then treated with an access of dry ice. The mixture was allowed to warm to 10° C. and partitioned between aqueous 1N HCl and AcOEt, the layers were separated, the organic layer dried over Na2SO4, filtered, evaporated and the residue was purified by flash chromatography (MeOH/CH2Cl2 0-15%). The obtained material was triturated with ether, the crystalline solid obtained was filtered off by suction and dried in vacuo to give (6-tert-butoxycarbonylamino-pyridin-2-yl)-acetic acid as an off-white solid (0.3 g). MS (ESI−): 251.1 ([M−H]−).
Quantity
1.04 g
Type
reactant
Reaction Step One
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40 mL
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solvent
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solution
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0 (± 1) mol
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Reaction Step Two
Name
THF heptane ethylbenzene
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solvent
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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